

# Chirality of Dicyclohexano-18-crown-6 Isomers: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dicyclohexano-18-crown-6*

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## Introduction

**Dicyclohexano-18-crown-6** (DC18C6) is a macrocyclic polyether with significant applications in phase transfer catalysis, ion separation, and as a chemical intermediate in the pharmaceutical and agrochemical industries.<sup>[1]</sup> The presence of two fused cyclohexane rings introduces stereoisomerism, leading to five possible diastereomers: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans.<sup>[2]</sup> The spatial arrangement of the cyclohexane rings profoundly influences the crown ether's conformation, cavity size, and, consequently, its binding affinity and selectivity for various guest molecules. This guide provides a comprehensive technical overview of the chirality of DC18C6 isomers, focusing on their synthesis, separation, chiral recognition capabilities, and the experimental protocols used in their study.

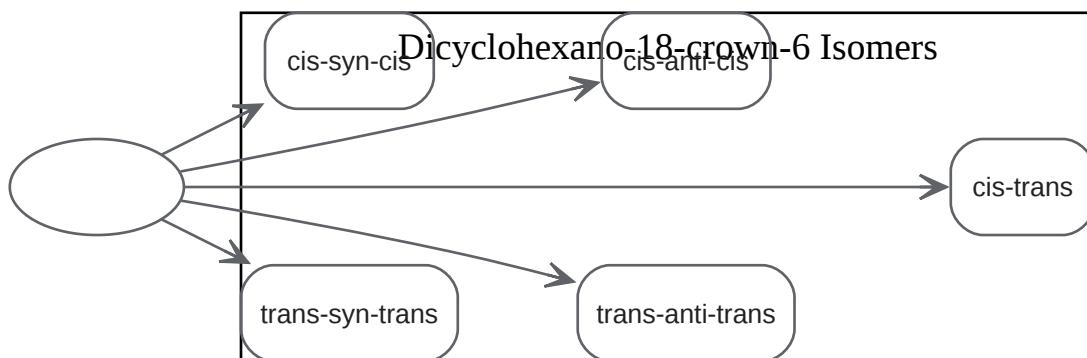
## Stereoisomers of Dicyclohexano-18-crown-6

The fusion of two cyclohexane rings to the 18-crown-6 framework results in five stereoisomers. The chirality of these isomers is determined by the relative orientation of the cyclohexane rings with respect to the plane of the crown ether. The cis isomers have both cyclohexano rings on the same side of the crown ether plane, while the trans isomers have them on opposite sides. The syn and anti descriptors refer to the relative orientation of the oxygen atoms of the cyclohexane rings.

The five common diastereoisomers are:

- cis-syn-cis
- cis-anti-cis
- trans-syn-trans
- trans-anti-trans
- cis-trans[2]

Of these, the cis-syn-cis and cis-anti-cis isomers are the most commonly studied due to their prevalence in the synthesis starting from dibenzo-18-crown-6.[2] The trans-anti-trans isomer is chiral and can be resolved into its enantiomers.



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Figure 1. The five common diastereoisomers of **Dicyclohexano-18-crown-6**.

## Data Presentation

### Physical Properties of Dicyclohexano-18-crown-6 Isomers

Isomer	Melting Point (°C)	Chirality
cis-syn-cis (Isomer A)	61-62	Achiral
cis-anti-cis (Isomer B)	69-70 or 83-84	Achiral
trans-syn-trans	-	Achiral (meso)
trans-anti-trans	-	Chiral (racemic)

Data sourced from Organic Syntheses Procedure.[\[3\]](#)

## Binding Free Energies of Dicyclohexano-18-crown-6 Diastereoisomers with Sm<sup>2+</sup> in THF

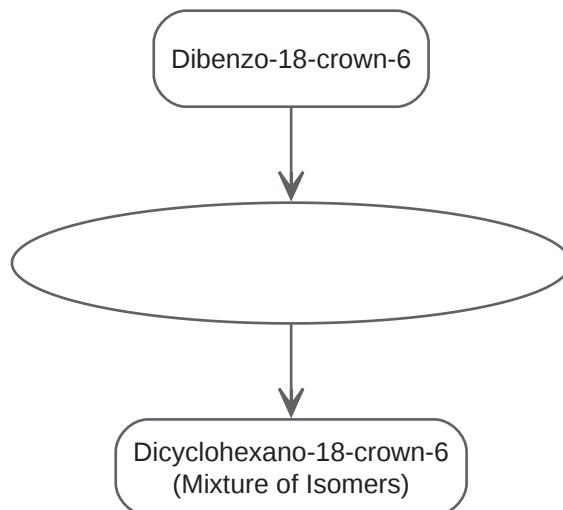
Diastereoisomer	Gibbs Binding Free Energy (ΔG <sub>bind</sub> ) (kcal/mol)
cis-syn-cis	Most Favorable
cis-anti-cis	Intermediate
trans-anti-trans	Least Favorable

Data interpretation from Molecular dynamics and free energy calculations of **dicyclohexano-18-crown-6** diastereoisomers.[\[4\]](#)

## Experimental Protocols

### Synthesis of Dicyclohexano-18-crown-6 (Mixture of Isomers)

The most common route to a mixture of DC18C6 isomers is the catalytic hydrogenation of dibenzo-18-crown-6 (DB18C6).



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Figure 2. General synthesis workflow for a mixture of DC18C6 isomers.

#### Materials:

- Dibenzo-18-crown-6
- n-Butanol (redistilled)
- 5% Ruthenium on alumina catalyst
- Hydrogen gas
- Nitrogen gas
- Stainless-steel autoclave

#### Procedure:

- Charge a 1-L stainless-steel autoclave with 125 g (0.347 mole) of dibenzo-18-crown-6, 500 mL of redistilled n-butanol, and 12.5 g of 5% ruthenium-on-alumina catalyst.[\[5\]](#)
- Close the autoclave, flush with nitrogen, and then fill with hydrogen.[\[5\]](#)

- Hydrogenate the mixture at 100°C and a hydrogen pressure of about 70 atm (1000 p.s.i.) until the theoretical amount of hydrogen (2.08 moles) has been absorbed.[5]
- Cool the autoclave to room temperature and vent.[5]
- Filter the reaction mixture to remove the catalyst. The filtrate contains a mixture of DC18C6 isomers.[5]

## Separation of cis-syn-cis and cis-anti-cis Isomers

The two major diastereomers, cis-syn-cis (isomer A) and cis-anti-cis (isomer B), can be separated by chromatography or selective crystallization.

Chromatographic Separation:

- The mixture of isomers can be separated by chromatography on alumina.[3]

Selective Crystallization of cis-anti-cis Isomer (Isomer B) Complex:

- Dissolve 15.0 g (0.0404 mole) of the DC18C6 isomer mixture in 50 mL of methanol.[5]
- Add a solution of 5.88 g (0.0600 mole) of anhydrous potassium acetate in 35 mL of methanol.[5]
- Concentrate the resulting solution using a rotary evaporator.[5]
- Extract the residual white solid with 35 mL of boiling dichloromethane.[5]
- Filter the mixture and cool the filtrate in an acetone-dry ice bath.
- Slowly add petroleum ether (b.p. 30-60°) to initiate crystallization of the complex of potassium acetate with isomer B.[5]
- Allow the suspension to warm to room temperature and filter to collect the crystalline complex.[5]
- To obtain the free isomer B, partition the complex between water and ether. The ether layer will contain the purified cis-anti-cis isomer.[5]

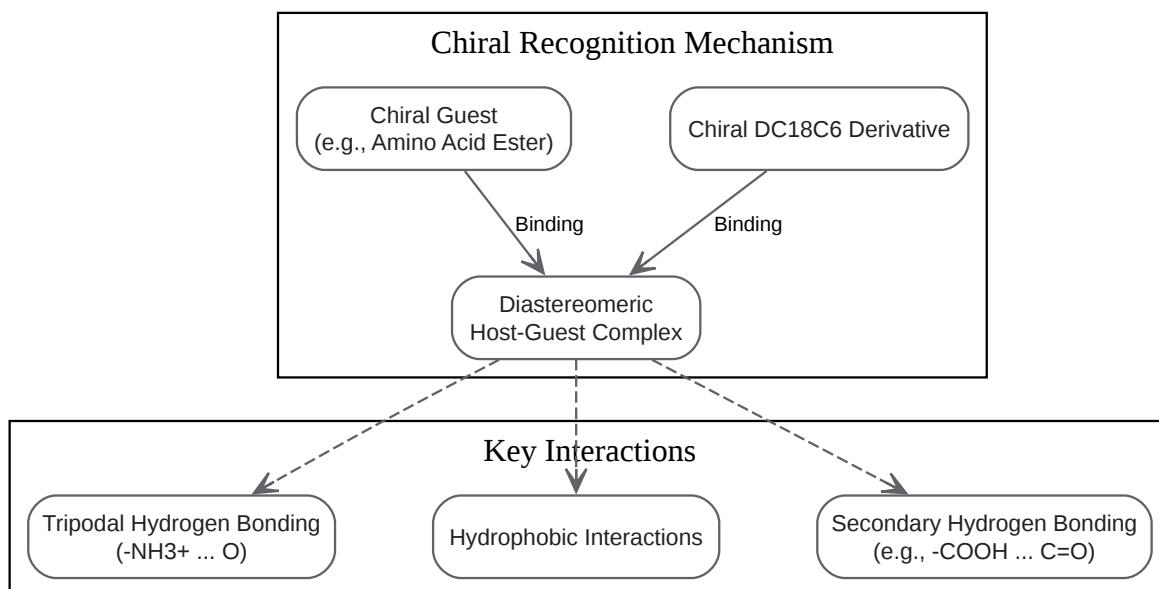
## Stereospecific Synthesis of trans-Isomers

The trans-syn-trans and trans-anti-trans isomers can be synthesized stereospecifically from the diastereoisomeric acyclic methylene acetals obtained from ( $\pm$ )-cyclohexane-trans-1,2-diol.

## Chiral Recognition

Chiral isomers of DC18C6, particularly derivatives of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, have shown significant potential in chiral recognition, especially for primary ammonium salts such as those found in amino acids and their esters.

The mechanism of chiral recognition primarily involves the formation of a host-guest complex stabilized by multiple hydrogen bonds. The ammonium group ( $-\text{NH}_3^+$ ) of the chiral guest fits into the cavity of the crown ether, forming three hydrogen bonds with three of the ether oxygen atoms in a tripod arrangement. Additional interactions, such as hydrogen bonding between a carboxylic acid group on the crown ether and a carbonyl group on the guest, and hydrophobic interactions, contribute to the stability and enantioselectivity of the complex.



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